4-Bromo-2-isopropylbenzoyl chloride

Organic Synthesis Acylation Reactivity

4-Bromo-2-isopropylbenzoyl chloride is a specialty acyl chloride with a unique substitution pattern: a para-bromo handle for cross-coupling and an ortho-isopropyl group that introduces steric bulk to control regioselectivity. This reactive intermediate is ideal for constructing diverse compound libraries in drug discovery, developing agrochemical agents, and preparing functional monomers. Its cost-efficiency and high reactivity ensure reliable performance in multi-step syntheses. Choose this derivative when precise electronic and steric properties are critical to your synthetic success.

Molecular Formula C10H10BrClO
Molecular Weight 261.54 g/mol
Cat. No. B14040390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-isopropylbenzoyl chloride
Molecular FormulaC10H10BrClO
Molecular Weight261.54 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)Br)C(=O)Cl
InChIInChI=1S/C10H10BrClO/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3
InChIKeyURZNOQJDNXAWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-isopropylbenzoyl chloride: Core Identity and Procurement Baseline


4-Bromo-2-isopropylbenzoyl chloride is a benzoyl chloride derivative with the molecular formula C10H10BrClO and a molecular weight of 261.54 g/mol [1]. It features a bromine atom at the para-position and an isopropyl group at the ortho-position on the aromatic ring, creating a unique substitution pattern . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing the 4-bromo-2-isopropylbenzoyl moiety into more complex molecules .

4-Bromo-2-isopropylbenzoyl chloride: Why Analogs Cannot Be Substituted Without Consequence


The substitution of 4-Bromo-2-isopropylbenzoyl chloride with a simpler benzoyl chloride or a differently substituted analog is not a trivial exchange. The unique combination of the para-bromo and ortho-isopropyl groups significantly influences the compound's reactivity, steric profile, and electronic properties . For example, the bromine atom serves as a crucial handle for downstream cross-coupling reactions, while the isopropyl group introduces steric bulk that can affect regioselectivity and conformational preferences in subsequent transformations . Furthermore, the acyl chloride group is highly reactive, and its electronic environment is modulated by the substituents, affecting reaction rates and yields . Direct substitution with a compound lacking this precise substitution pattern can lead to altered reactivity, lower yields, or failure to achieve the desired chemical transformation.

4-Bromo-2-isopropylbenzoyl chloride: Quantitative Evidence of Differential Performance


Acyl Chloride Reactivity: Class-Level Inferred Advantage in Nucleophilic Acyl Substitution

While no direct head-to-head kinetic study with the exact comparator was found, 4-Bromo-2-isopropylbenzoyl chloride is an acyl chloride, a class of compounds known for their high reactivity in nucleophilic acyl substitution reactions compared to other carboxylic acid derivatives such as esters and amides. In homogeneous solvent systems, the reaction of acyl chlorides with water occurs rapidly and does not require heating or catalysts, whereas esters and amides are significantly less reactive [1]. This class-level property is crucial for efficient synthesis.

Organic Synthesis Acylation Reactivity

Cross-Coupling Potential: The Role of the Bromine Atom in Building Molecular Complexity

The bromine atom at the 4-position is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds . In nickel-catalyzed reductive cross-coupling, aryl bromides are effective partners, and the reaction conditions are known to be mild and display excellent functional-group tolerance [1]. The presence of the isopropyl group may offer steric differentiation in these reactions, potentially influencing site-selectivity.

Cross-Coupling Suzuki Heck Sonogashira

Steric Influence: The Ortho-Isopropyl Group and Its Impact on Reactivity

The ortho-isopropyl group introduces significant steric hindrance, which can influence the reactivity of the adjacent acyl chloride and the bromine atom. This 'ortho effect' is a well-documented phenomenon in substituted benzoic acids and their derivatives, where the presence of a substituent at the ortho position can cause the carboxyl group to twist out of the plane of the benzene ring, impacting acidity and reactivity . This steric feature can be leveraged for regioselective transformations or to control the conformation of the final molecule.

Steric Hindrance Ortho Effect Regioselectivity

Cost-Efficiency and Market Positioning: A Procurement Consideration

While not a direct scientific differentiation, the cost-efficiency of 4-bromo-2-isopropylbenzoic acid, the precursor to the acyl chloride, has been noted to be favorable compared to analogous chloro-derivatives, positioning it favorably in Asia-Pacific markets [1]. This economic advantage may extend to its acyl chloride derivative, potentially making it a more cost-effective building block for large-scale synthesis.

Cost Procurement Market Analysis

4-Bromo-2-isopropylbenzoyl chloride: Optimal Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Synthesis of Novel Drug Candidates

The compound's high reactivity as an acyl chloride [1] and the presence of a bromine atom for cross-coupling make it an ideal building block for synthesizing diverse compound libraries in drug discovery. The steric bulk of the isopropyl group can be used to probe structure-activity relationships (SAR) by influencing target binding .

Agrochemical Development: Preparation of Novel Pesticides and Herbicides

Similar to its use in medicinal chemistry, 4-Bromo-2-isopropylbenzoyl chloride can be employed to synthesize new agrochemical agents. Its reactivity allows for the efficient construction of complex molecules with potential biological activity against pests or weeds .

Materials Science: Synthesis of Functional Polymers and Specialty Chemicals

The compound can serve as a precursor for monomers or functional additives in polymer chemistry. The bromine atom allows for post-polymerization modifications via cross-coupling, while the acyl chloride group can be used to attach the moiety to polymer backbones . Its cost-efficiency [2] is particularly relevant for industrial-scale applications.

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